
2-Acetylacteoside
Overview
Description
2’-Acetylacteoside is a phenylethanoid glycoside isolated from plants such as Brandisia hancei and Cistanche deserticola . This compound is known for its diverse biological activities, including free radical scavenging and inhibition of free radical-induced hemolysis of red blood cells . It has a molecular formula of C31H38O16 and a molecular weight of 666.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Acetylacteoside can be synthesized through the acetylation of acteoside. The process involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and is followed by purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of 2’-acetylacteoside involves extraction from natural sources like Cistanche deserticola. The plant material is subjected to solvent extraction using methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Acetylacteoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Phenolic compounds.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Anti-Osteoporotic Effects
One of the most significant applications of 2-acetylacteoside is its role in combating osteoporosis. A study conducted on ovariectomized (OVX) mice demonstrated that 2'-AA administered at doses of 10, 20, and 40 mg/kg body weight per day for 12 weeks resulted in notable improvements in bone health. Key findings include:
- Increased Bone Mineral Density : Treatment with 2'-AA led to enhanced bone mineral density and strength in OVX mice.
- Improved Trabecular Micro-Architecture : The compound improved trabecular number and reduced trabecular separation, indicating better bone structure.
- Mechanism of Action : The anti-osteoporotic effects were linked to the modulation of the RANK/RANKL/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial for bone resorption regulation .
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it can scavenge superoxide radicals and inhibit hemolysis induced by free radicals in isolated rat red blood cells. This suggests its potential use as a natural antioxidant in food and pharmaceutical applications .
Traditional Chinese Medicine (TCM) Applications
In TCM, this compound is recognized for its therapeutic effects. It has been identified as one of the active components in Cistanche deserticola, contributing to the plant's overall efficacy. The compound's presence serves as a chemical marker for distinguishing Cistanche deserticola from other species, which is vital for ensuring quality control in herbal medicine .
Neuroprotective Effects
Research has shown that this compound can protect primary rat cortical neurons from glutamate-induced cytotoxicity. This neuroprotective effect highlights its potential application in treating neurodegenerative diseases . The compound was effective at concentrations as low as 0.1 µM, indicating a promising therapeutic window.
Potential Clinical Applications
Given its diverse biological activities, this compound is being considered for clinical trials aimed at developing new treatments for osteoporosis and possibly other conditions related to oxidative stress and inflammation. Its safety profile, derived from traditional use in TCM, supports further investigation into its clinical applications .
Summary Table of Applications
Mechanism of Action
2’-Acetylacteoside exerts its effects primarily through its antioxidant activity. It scavenges superoxide radicals and inhibits free radical-induced hemolysis of red blood cells . The compound selectively inhibits aldose reductase over other enzymes like maltase and sucrase, which contributes to its protective effects against oxidative stress . The molecular targets include reactive oxygen species and enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Acteoside: A non-acetylated phenylethanoid glycoside with similar antioxidant properties.
Echinacoside: Another phenylethanoid glycoside with comparable biological activities.
Verbascoside: A closely related compound with similar structural features and biological effects.
Uniqueness of 2’-Acetylacteoside: 2’-Acetylacteoside is unique due to its acetyl group, which enhances its stability and biological activity compared to non-acetylated counterparts like acteoside . This modification allows for improved antioxidant properties and selective enzyme inhibition, making it a valuable compound in both research and potential therapeutic applications .
Biological Activity
2-Acetylacteoside is a phenylethanoid glycoside primarily isolated from Cistanche deserticola, a traditional Chinese medicinal herb known for its various pharmacological properties. Recent studies have highlighted its significant biological activities, particularly in neuroprotection and anti-osteoporotic effects. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is a glycoside derivative that exhibits various pharmacological properties due to its ability to interact with multiple biological targets.
Neuroprotective Effects
Recent research has identified this compound as a promising inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A study demonstrated that this compound could protect dopamine neurons from MPTP-induced injury by inhibiting MAO-B activity, thereby reducing oxidative stress and neuroinflammation . This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Anti-Osteoporotic Activity
In a study involving ovariectomized mice, this compound exhibited significant anti-osteoporotic effects. The compound was administered at doses of 10, 20, and 40 mg/kg body weight per day over 12 weeks. Results indicated that it enhanced bone mineral density and improved trabecular bone micro-architecture while suppressing markers of bone resorption such as cathepsin K and TRAP . The mechanism of action appears to involve the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 signaling pathway, which is crucial in osteoclast differentiation and function.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Effect | Mechanism |
---|---|---|
Neuroprotection | Protects dopamine neurons from oxidative stress | MAO-B inhibition, reduction of neuroinflammation |
Anti-osteoporotic | Increases bone mineral density | Modulation of RANKL/RANK signaling pathway |
Antioxidant | Reduces oxidative stress levels | Scavenging free radicals |
Case Studies
- Neuroprotective Study : A study published in PubMed evaluated the neuroprotective effects of total glycosides from Cistanche deserticola, identifying this compound as a key component responsible for MAO-B inhibition and subsequent neuroprotection against MPTP-induced neuronal injury .
- Anti-Osteoporotic Research : Another investigation focused on the anti-osteoporotic effects of this compound in ovariectomized mice. The results confirmed its ability to enhance bone density and strength while modulating critical biochemical markers involved in bone metabolism .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERZNQPBWWLMW-OMRKUVHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2'-acetylacteoside exert its anti-cancer effects?
A1: 2'-Acetylacteoside exhibits anti-cancer activity through multiple mechanisms. In T-cell lymphoma cells, it induces both apoptosis and pyroptosis. [] This compound elevates p53 levels by inhibiting the SIRT2-MDM2/P300 and PI3K/AKT signaling pathways while activating the PTEN-Bax pathway. [] Additionally, 2'-acetylacteoside triggers pyroptosis through non-canonical and alternative pathways, suppressing the NLRP3 inflammasome and IL-1β maturation. []
Q2: Does 2'-acetylacteoside impact melanogenesis?
A2: Yes, 2'-acetylacteoside demonstrates significant inhibitory effects on melanin synthesis in human epidermal melanocytes. [] It achieves this by reducing tyrosinase activity in a dose-dependent manner. [] The presence of phenolic hydroxyl groups and aglycone, steric hindrance, substituents on the middle glucopyranose, and the location of phenolic hydroxyl all influence its inhibitory potency. []
Q3: What are the neuroprotective effects of 2'-acetylacteoside?
A3: 2'-Acetylacteoside displays neuroprotective properties by significantly attenuating glutamate-induced neurotoxicity in rat cortical cell cultures. [] This effect is observed at concentrations ranging from 0.1 to 10 μM. []
Q4: What is the molecular formula and weight of 2'-acetylacteoside?
A4: While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, 2'-acetylacteoside's structure is described as a phenylethanoid glycoside. These compounds are characterized by a phenylethyl moiety linked to a glycoside unit. Further spectroscopic data would be required for complete structural elucidation.
Q5: What spectroscopic techniques are commonly used to characterize 2'-acetylacteoside?
A5: Researchers often employ a combination of spectroscopic methods for structural analysis, including:
- High-resolution mass spectrometry (HR-MS): Used to determine the molecular mass and fragmentation patterns, providing insights into the compound's structure and potential modifications. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR are crucial for elucidating the compound's structure, providing information about the type, number, and arrangement of atoms within the molecule. []
Q6: How does steaming with wine affect the content of 2'-acetylacteoside in Cistanche deserticola?
A6: Steaming Cistanche deserticola with wine leads to a decrease in 2'-acetylacteoside content as the steaming time increases. [] This suggests potential degradation or transformation of the compound under these specific processing conditions.
Q7: Does the season of harvest impact the 2'-acetylacteoside content in Cistanche deserticola?
A7: Yes, the content of 2'-acetylacteoside in Cistanche deserticola varies depending on the season of harvest. [] This highlights the potential influence of environmental factors and plant growth stages on the production of secondary metabolites like 2'-acetylacteoside.
Q8: How do structural modifications affect the antioxidant activity of 2'-acetylacteoside and related compounds?
A8: The antioxidant activity of phenylethanoid glycosides, including 2'-acetylacteoside, is influenced by several structural factors:
- Number of phenolic hydroxyl groups: A higher number of phenolic hydroxyl groups generally enhances antioxidant activity. [, ]
- Steric hindrance: Bulky substituents near the phenolic hydroxyl groups can hinder their interaction with free radicals, potentially reducing antioxidant activity. []
- Presence of 2-acetyl group: The presence of a 2-acetyl group on the middle glucopyranose may enhance antioxidant activity, as observed with 2'-acetylacteoside compared to acteoside. []
- Location of phenolic hydroxyl groups: The position of phenolic hydroxyl groups within the molecule can influence their electron-donating ability and, consequently, their antioxidant potency. []
Q9: What evidence supports the hepatoprotective activity of 2'-acetylacteoside?
A9: Studies have demonstrated the hepatoprotective effects of 2'-acetylacteoside and other phenylethanoids from Cistanche deserticola. These compounds suppress NADPH/CCl4-induced lipid peroxidation in rat liver microsomes and protect primary cultured rat hepatocytes from CCl4 or D-galactosamine-induced damage. []
Q10: What analytical techniques are used to quantify 2'-acetylacteoside in plant materials?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for the quantification of 2'-acetylacteoside:
- HPLC-ELSD: High-performance liquid chromatography coupled with evaporative light scattering detection (ELSD) is utilized for the isolation and purification of 2'-acetylacteoside from Cistanche deserticola. []
- HPLC-DAD: High-performance liquid chromatography coupled with diode array detection (DAD) enables the simultaneous determination of multiple phenylethanoid glycosides, including 2'-acetylacteoside, in Cistanche species. []
Q11: How do researchers ensure the quality control of Cistanche herbs containing 2'-acetylacteoside?
A11: Quality control of Cistanche herbs involves various measures:
- Chemical profiling: Techniques like UPLC-PDA-Q/TOF-MS help establish the chemical composition of different Cistanche species and identify potential adulterants. []
- Quantification of marker compounds: Accurate determination of 2'-acetylacteoside and other key phenylethanoid glycosides using validated analytical methods ensures batch-to-batch consistency. [, ]
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